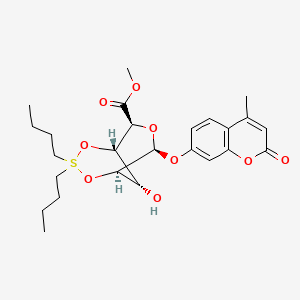
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is a fluorogenic substrate used in the assay of alpha-L-Iduronidase. This compound is significant in the diagnosis of Mucopolysaccharidosis II (Hunter disease), a lysosomal storage disorder.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester involves multiple steps. The starting material is typically 4-Methylumbelliferone, which undergoes glycosylation with alpha-L-Idopyranuronic acid derivatives. The dibutylsulfane group is introduced through a substitution reaction, and the final product is obtained by esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibutylsulfane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays.
Biology: Helps in studying enzyme kinetics and mechanisms.
Medicine: Essential in diagnosing lysosomal storage disorders like Mucopolysaccharidosis II.
Industry: Used in the production of diagnostic kits and research reagents.
Wirkmechanismus
The compound acts as a substrate for alpha-L-Iduronidase. When hydrolyzed by the enzyme, it releases a fluorescent product, 4-Methylumbelliferone, which can be quantitatively measured. This fluorescence is used to assess enzyme activity and diagnose related disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylumbelliferyl alpha-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
- 4-Methylumbelliferyl beta-D-Glucuronide
- 4-Methylumbelliferyl alpha-D-Galactopyranoside
Uniqueness
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is unique due to its specific use in diagnosing Mucopolysaccharidosis II. Its fluorogenic properties and the presence of the dibutylsulfane group make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C25H34O9S |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
methyl (1R,5S,6S,8S,9S)-3,3-dibutyl-9-hydroxy-8-(4-methyl-2-oxochromen-7-yl)oxy-2,4,7-trioxa-3λ4-thiabicyclo[3.3.1]nonane-6-carboxylate |
InChI |
InChI=1S/C25H34O9S/c1-5-7-11-35(12-8-6-2)33-21-20(27)22(34-35)25(32-23(21)24(28)29-4)30-16-9-10-17-15(3)13-19(26)31-18(17)14-16/h9-10,13-14,20-23,25,27H,5-8,11-12H2,1-4H3/t20-,21-,22+,23-,25+/m0/s1 |
InChI-Schlüssel |
PBKFPPFUILFFQT-LYVDORBWSA-N |
Isomerische SMILES |
CCCCS1(O[C@H]2[C@@H]([C@@H](O1)[C@@H](O[C@@H]2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
Kanonische SMILES |
CCCCS1(OC2C(C(O1)C(OC2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


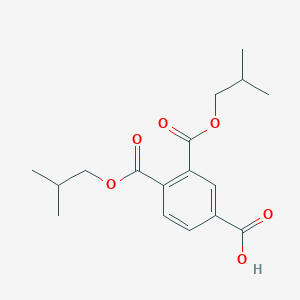
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
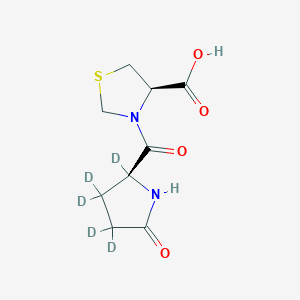
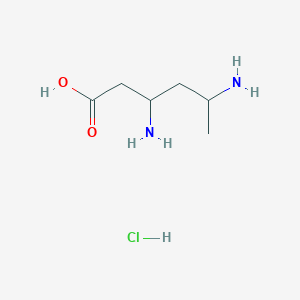
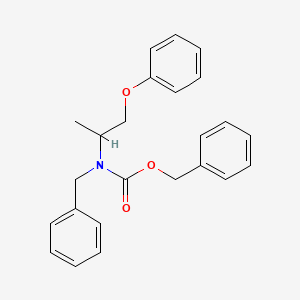
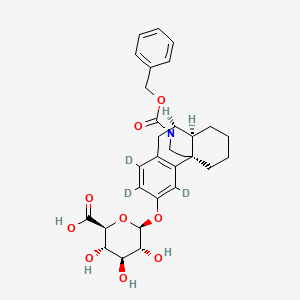


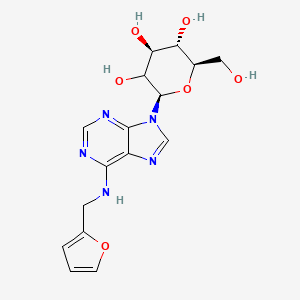
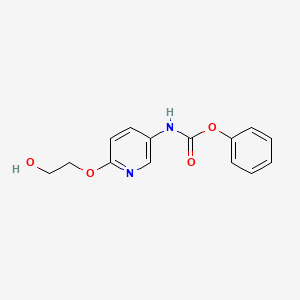
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
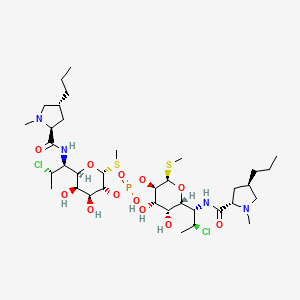

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
